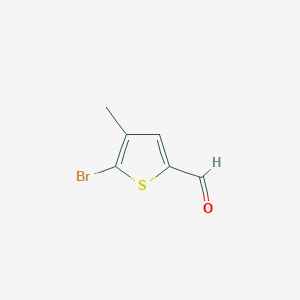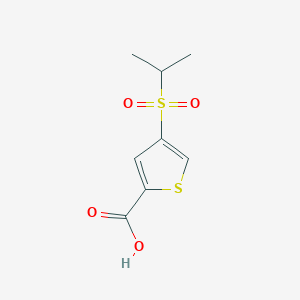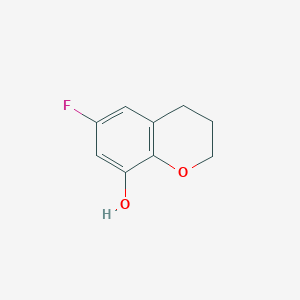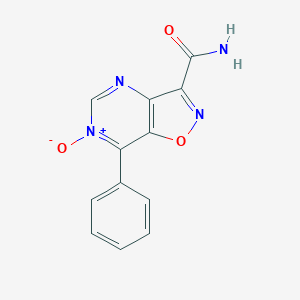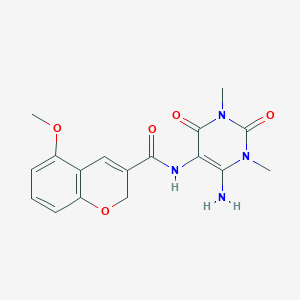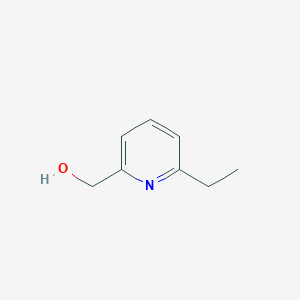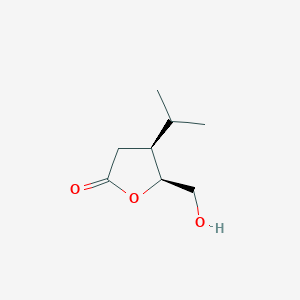
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-Br-THA, is an organic compound with the molecular formula C10H12BrN. It is a chiral molecule and exists as two enantiomers, (2S)-6-Br-THA and (2R)-6-Br-THA. The compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine neurotransmission. The compound also modulates the activity of serotonin and norepinephrine by binding to their respective transporters.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include an increase in dopamine, serotonin, and norepinephrine neurotransmission. This leads to enhanced mood, motivation, and movement control. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments include its high potency and selectivity for dopamine reuptake inhibition. The compound is also stable and easy to synthesize. However, the limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
For research on (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include the development of more potent and selective analogs for therapeutic applications. The compound can also be studied for its potential use in the treatment of other neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. Further studies are needed to determine the long-term effects and safety of the compound for clinical use.
Applications De Recherche Scientifique
(2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine reuptake inhibitor, which increases the level of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement control. The compound has also been found to modulate the activity of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
Propriétés
IUPAC Name |
(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628467 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
176707-78-1 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

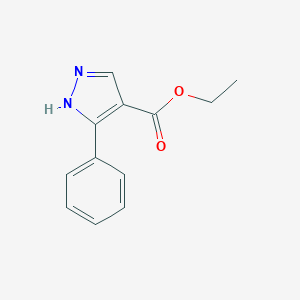
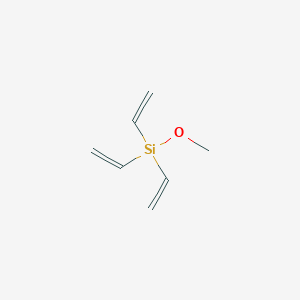

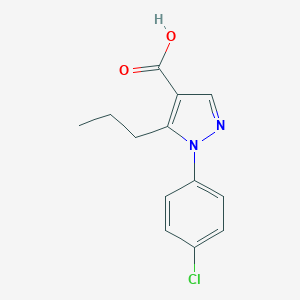
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
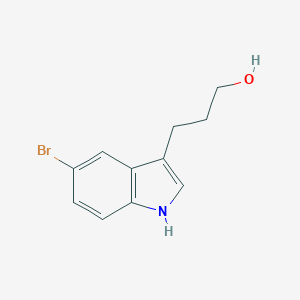
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
